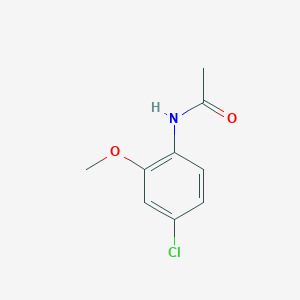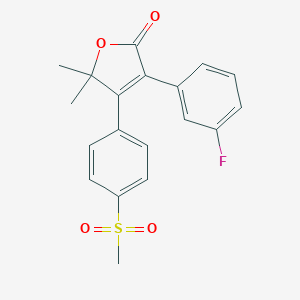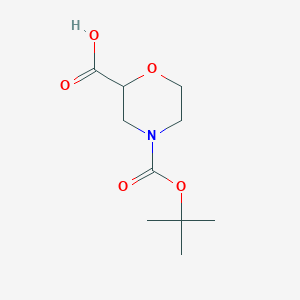
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine
Overview
Description
“6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine” is a chemical compound with the empirical formula C10H7Cl2N3. It has a molecular weight of 240.09 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of new pyrimidine derivatives, including “6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine”, has been reported using Suzuki cross-coupling reactions. The pyrimidine derivative is treated with various arylboronic acids in the presence of palladium tetraacetate, PhP3, and Na2CO3 in refluxing n-propanol .Molecular Structure Analysis
The molecular structure of “6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine” can be represented by the SMILES string: ClC1=CC=C(NC2=NC=NC(Cl)=C2)C=C1 .Physical And Chemical Properties Analysis
“6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Safety and Hazards
Future Directions
The future directions for “6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine” could involve further exploration of its potential biological activities and applications. Its use as a precursor in the synthesis of new pyrimidine derivatives suggests potential in the development of new pharmaceuticals or other chemical products .
properties
IUPAC Name |
6-chloro-4-N-(4-chlorophenyl)pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-1-3-7(4-2-6)16-10-8(13)9(12)14-5-15-10/h1-5H,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWMYQOOUEPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587375 | |
| Record name | 6-Chloro-N~4~-(4-chlorophenyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine | |
CAS RN |
103505-49-3 | |
| Record name | 6-Chloro-N~4~-(4-chlorophenyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)






